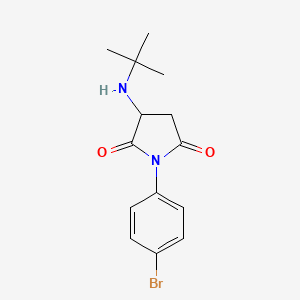
3-(phenylthio)-N-(2,4,5-trichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylthio)-N-(2,4,5-trichlorophenyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTTP and belongs to the class of amide compounds.
Mechanism of Action
The mechanism of action of PTTP involves the inhibition of the proteasome. PTTP binds to the active site of the proteasome and prevents the degradation of proteins. This leads to the accumulation of proteins within the cell, which can have both positive and negative effects depending on the specific proteins involved.
Biochemical and Physiological Effects:
PTTP has been shown to have various biochemical and physiological effects. Inhibition of the proteasome by PTTP can lead to the accumulation of specific proteins within the cell, which can have both positive and negative effects. For example, inhibition of the proteasome can lead to the accumulation of tumor suppressor proteins, which can have a positive effect in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using PTTP in lab experiments is its specificity for the proteasome. This allows for the selective inhibition of the proteasome without affecting other cellular processes. However, one of the limitations of using PTTP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving PTTP. One area of research involves the development of PTTP analogs with improved selectivity and reduced toxicity. Another area of research involves the use of PTTP in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to better understand the specific proteins that are affected by PTTP inhibition and their potential role in disease.
Synthesis Methods
The synthesis of PTTP involves the reaction of 2,4,5-trichlorobenzoic acid with thionyl chloride to form 2,4,5-trichlorobenzoyl chloride. This intermediate product is then reacted with phenylthiourea in the presence of triethylamine to obtain PTTP.
Scientific Research Applications
PTTP has been used in various scientific research studies due to its potential applications in different fields. One of the major areas of research involves the use of PTTP as an inhibitor of the proteasome. The proteasome is a cellular protein complex that plays a crucial role in the regulation of cellular processes, including the degradation of damaged or misfolded proteins. Inhibition of the proteasome has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer.
properties
IUPAC Name |
3-phenylsulfanyl-N-(2,4,5-trichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-11-8-13(18)14(9-12(11)17)19-15(20)6-7-21-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEZHUKZDHIAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5063487.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5063504.png)

![2-[({2-[(2-methoxy-5-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}amino)carbonyl]benzoic acid](/img/structure/B5063513.png)

![1-(2-furylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063518.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063523.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)

![4'-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-biphenylsulfonamide](/img/structure/B5063556.png)
![butyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5063560.png)